molecular formula C17H18ClNO2 B130915 (s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 103733-30-8

(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B130915
CAS No.: 103733-30-8
M. Wt: 303.8 g/mol
InChI Key: HYKDEPCVBMNYCM-NTISSMGPSA-N
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Description

(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral compound derived from 1,2,3,4-tetrahydroisoquinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is followed by the conversion of the ester to its hydrochloride salt using hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of 1,2,3,4-tetrahydroisoquinoline, such as ketones, alcohols, amines, and substituted isoquinolines .

Mechanism of Action

The mechanism of action of (s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its chiral nature, which makes it particularly valuable in enantioselective synthesis. Its specific structure allows for selective interactions with chiral catalysts and biological targets, enhancing its utility in various scientific and industrial applications .

Properties

IUPAC Name

benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;/h1-9,16,18H,10-12H2;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKDEPCVBMNYCM-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908568
Record name Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103733-30-8
Record name Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid benzyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzyl alcohol, 750 ml, was treated with 150 g of commercial polyphosphoric acid and warmed and stirred at 90° C. to obtain a homogeneous mixture. Solid 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid (S-form) 165.2 g was added. The mixture was stirred 4 hours at 95°-105° C. and then allowed to stand at room temperature for 18 hours. A solution of 18.5 g gaseous hydrochloric acid in 2.5 l of anhydrous ether was added, and the product separated slowly on cooling overnight. Filtration gave the crude benzyl 1,2,3,4-tetrahydro-3-isoquinoline carboxylate hydrochloride. This was purified by recrystallization from ethanol twice to give material with mp 190.5°-191° C.; [α]D 23=-83.3° (1% 1:1 methanol/1 N hydrochloric acid).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
165.2 g
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 L
Type
solvent
Reaction Step Three

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